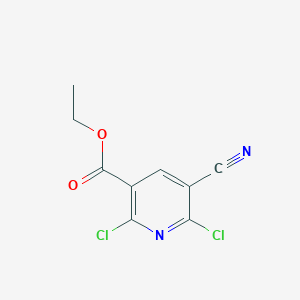
Acide 3-chloro-6-(trifluorométhyl)pyridine-2-carboxylique
Vue d'ensemble
Description
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a trifluoromethylpyridine derivative. Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Groups, such as chloro-bis(trifluoromethyl)pyridine, can be synthesized in 60 to 80% yield .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is C7H3ClF3NO2 . The molecular weight is 225.55 g/mol .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Science des matériaux
« Acide 3-chloro-6-(trifluorométhyl)pyridine-2-carboxylique » peut servir de précurseur dans la synthèse de divers matériaux, notamment des polymères, des colorants et des cristaux liquides. Son cycle pyridine est un groupe fonctionnel qui facilite la liaison d'autres molécules, améliorant ainsi la solubilité et la stabilité des produits finaux .
Activité fongicide
Ce composé présente des applications potentielles en agriculture comme fongicide. Des dérivés de pyridine substituée par un trifluorométhyle ont montré une activité fongicide plus élevée que les autres dérivés, indiquant que « l'this compound » pourrait être utilisé dans le développement de nouveaux fongicides .
Recherche pharmaceutique
En pharmacie, les groupes trifluorométhyle sont connus pour améliorer la stabilité métabolique et la biodisponibilité des médicaments. Par conséquent, ce composé pourrait être utilisé dans la conception et la synthèse de nouveaux agents médicamenteux .
Synthèse de produits commerciaux
Le groupe trifluorométhyle et le cycle pyridine présents dans ce composé sont précieux pour la synthèse de produits commerciaux tels que les herbicides, les insecticides et les produits pharmaceutiques .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
It is known that trifluoromethylpyridines are often involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid might affect similar biochemical pathways.
Result of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they may have cytotoxic effects on pests.
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . This suggests that these factors might also influence the action of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites . Additionally, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid can form conjugates with glutathione, a tripeptide involved in detoxification processes . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid has been observed to induce oxidative stress in certain cell types, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound is known to inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation . Additionally, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation reactions over extended periods . Long-term exposure to 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects . These findings underscore the importance of dosage considerations in the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . It can also form conjugates with glutathione, which are further metabolized by enzymes such as glutathione S-transferase . These metabolic pathways play a crucial role in the detoxification and elimination of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid from the body.
Transport and Distribution
The transport and distribution of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can affect its activity and function, leading to changes in cellular processes such as energy production and protein synthesis . Understanding the subcellular localization of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is essential for elucidating its biochemical and cellular effects.
Propriétés
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAXZNHHWJHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824566 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760147-01-1 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



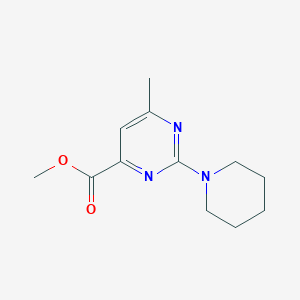

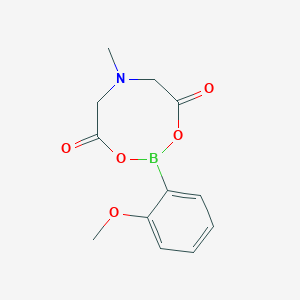
![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
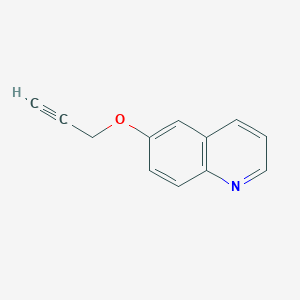
![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
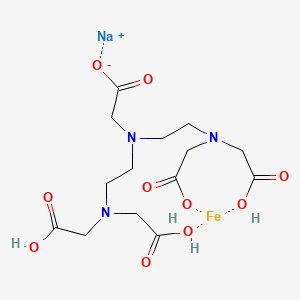
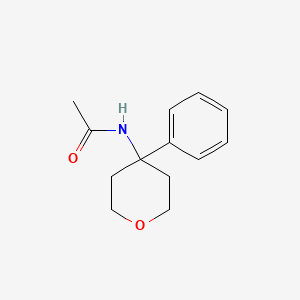
![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

